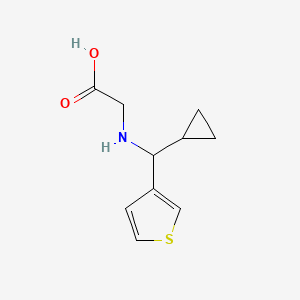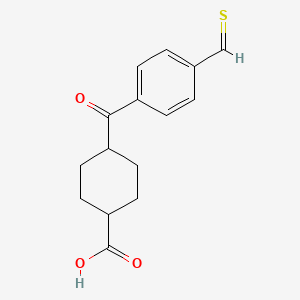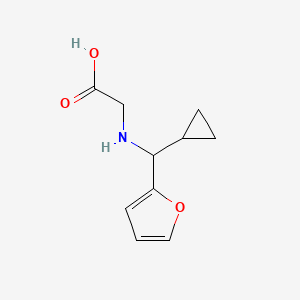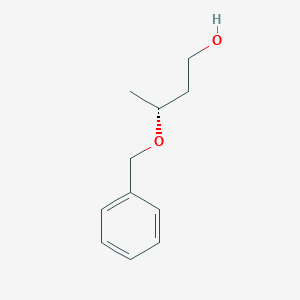
4-(Isonicotinamido)phthalic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Isonicotinamido)phthalic acid is a chemical compound with the molecular formula C14H10N2O5 It is known for its unique structure, which includes both phthalic acid and isonicotinamide moieties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Isonicotinamido)phthalic acid typically involves the reaction of isonicotinamide with phthalic anhydride. The reaction is carried out under reflux conditions in a suitable solvent such as acetic acid or dimethylformamide. The product is then purified through recrystallization or chromatography techniques.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and automated purification systems to streamline the production process.
Analyse Des Réactions Chimiques
Types of Reactions
4-(Isonicotinamido)phthalic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitution, where the amide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted amides or thioamides.
Applications De Recherche Scientifique
4-(Isonicotinamido)phthalic acid has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal-organic frameworks (MOFs) and coordination polymers.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial properties.
Industry: Utilized in the synthesis of advanced materials for applications in catalysis and gas storage.
Mécanisme D'action
The mechanism of action of 4-(Isonicotinamido)phthalic acid is primarily related to its ability to form coordination complexes with metal ions. These complexes can interact with biological molecules, potentially inhibiting the activity of enzymes or disrupting cellular processes. The compound’s structure allows it to bind to specific molecular targets, influencing various biochemical pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Isonicotinamide: An amide derivative of isonicotinic acid, used in material synthesis and as a ligand in coordination chemistry.
Nicotinamide: An isomer of isonicotinamide, known for its role in biological systems as a precursor to nicotinamide adenine dinucleotide (NAD+).
Phthalic acid: A precursor to many phthalate esters, used in the production of plasticizers and resins.
Uniqueness
4-(Isonicotinamido)phthalic acid is unique due to its dual functional groups, which allow it to participate in a wide range of chemical reactions and form diverse coordination complexes. This versatility makes it a valuable compound in both fundamental research and practical applications.
Propriétés
Formule moléculaire |
C14H10N2O5 |
|---|---|
Poids moléculaire |
286.24 g/mol |
Nom IUPAC |
4-(pyridine-4-carbonylamino)phthalic acid |
InChI |
InChI=1S/C14H10N2O5/c17-12(8-3-5-15-6-4-8)16-9-1-2-10(13(18)19)11(7-9)14(20)21/h1-7H,(H,16,17)(H,18,19)(H,20,21) |
Clé InChI |
LDMMEQRJUXHKES-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1NC(=O)C2=CC=NC=C2)C(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2S,3aR,7aS)-5-[(tert-butoxy)carbonyl]-octahydrofuro[3,2-c]pyridine-2-carboxylic acid](/img/structure/B11756344.png)


![Tert-butyl 3-(aminomethyl)-3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B11756355.png)
![[2-Amino-1-(3-chlorophenyl)ethyl]dimethylamine hydrochloride](/img/structure/B11756362.png)



![tert-Butyl (R)-(2,5-dioxo-2,3,4,5-tetrahydro-1H-benzo[b]azepin-3-yl)carbamate](/img/structure/B11756397.png)
![[(1-ethyl-1H-pyrazol-3-yl)methyl][(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11756398.png)




